molecular formula C17H15FN2O4 B15006033 (2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B15006033
M. Wt: 330.31 g/mol
InChI Key: VTUBHQYLGDCLKA-XCVCLJGOSA-N
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Description

(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethyl bromide.

    Nitrophenyl Prop-2-enamide Formation: The next step involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form 3-(4-nitrophenyl)prop-2-enamide.

    Coupling Reaction: Finally, the two intermediates are coupled under suitable conditions, such as the presence of a base and a solvent, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-(4-chlorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-[2-(4-bromophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-[2-(4-methylphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide

Uniqueness

The presence of the fluorine atom in (2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents.

Properties

Molecular Formula

C17H15FN2O4

Molecular Weight

330.31 g/mol

IUPAC Name

(E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H15FN2O4/c18-14-4-8-16(9-5-14)24-12-11-19-17(21)10-3-13-1-6-15(7-2-13)20(22)23/h1-10H,11-12H2,(H,19,21)/b10-3+

InChI Key

VTUBHQYLGDCLKA-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]

solubility

4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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